

# Methyl 5-aminopyrazine-2-carboxylate CAS number 13924-94-2

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## Compound of Interest

Compound Name: Methyl 5-aminopyrazine-2-carboxylate

Cat. No.: B017990

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## Methyl 5-aminopyrazine-2-carboxylate: A Technical Guide

CAS Number: 13924-94-2

This technical guide provides a comprehensive overview of **Methyl 5-aminopyrazine-2-carboxylate**, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, outlines a probable synthetic route and purification protocol, and discusses its potential applications based on the activities of structurally related pyrazine derivatives.

## Core Physicochemical Properties

**Methyl 5-aminopyrazine-2-carboxylate** is a solid, organic compound. Its key properties are summarized in the tables below, compiled from various chemical suppliers and databases.<sup>[1][2][3]</sup>

## General and Physical Properties

Property	Value	Citations
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	[4]
Molecular Weight	153.14 g/mol	[3]
Physical Form	Solid	
Melting Point	230-231 °C	[2]
Boiling Point	363 °C (at 760 mmHg)	[2][3]
Density	1.319 g/cm <sup>3</sup> (Predicted)	[2]
Flash Point	173 °C	[2]

## Computed and Structural Properties

Property	Value	Citations
InChI Key	RPEZSZAVQOVHCZ-UHFFFAOYSA-N	[2]
Canonical SMILES	<chem>COC(=O)C1=CN=C(C=N1)N</chem>	[2]
Topological Polar Surface Area (PSA)	78.1 Å <sup>2</sup>	[2]
XlogP3	-0.8 (Predicted)	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	5	[2]
Rotatable Bond Count	2	[2]

## Synthesis and Purification

While specific, peer-reviewed synthetic procedures for **Methyl 5-aminopyrazine-2-carboxylate** are not readily available in the searched literature, a standard and highly applicable method is the Fischer esterification of its corresponding carboxylic acid.[5][6] This involves the acid-catalyzed reaction of 5-aminopyrazine-2-carboxylic acid with methanol.

## Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a generalized procedure for the synthesis of **Methyl 5-aminopyrazine-2-carboxylate**.

Materials:

- 5-Aminopyrazine-2-carboxylic acid (CAS 40155-43-9)[[7](#)]
- Anhydrous Methanol ( $\text{CH}_3\text{OH}$ )
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) or Thionyl Chloride ( $\text{SOCl}_2$ ) as catalyst
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ) or Magnesium Sulfate ( $\text{MgSO}_4$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Ethyl Acetate ( $\text{EtOAc}$ ) for extraction
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

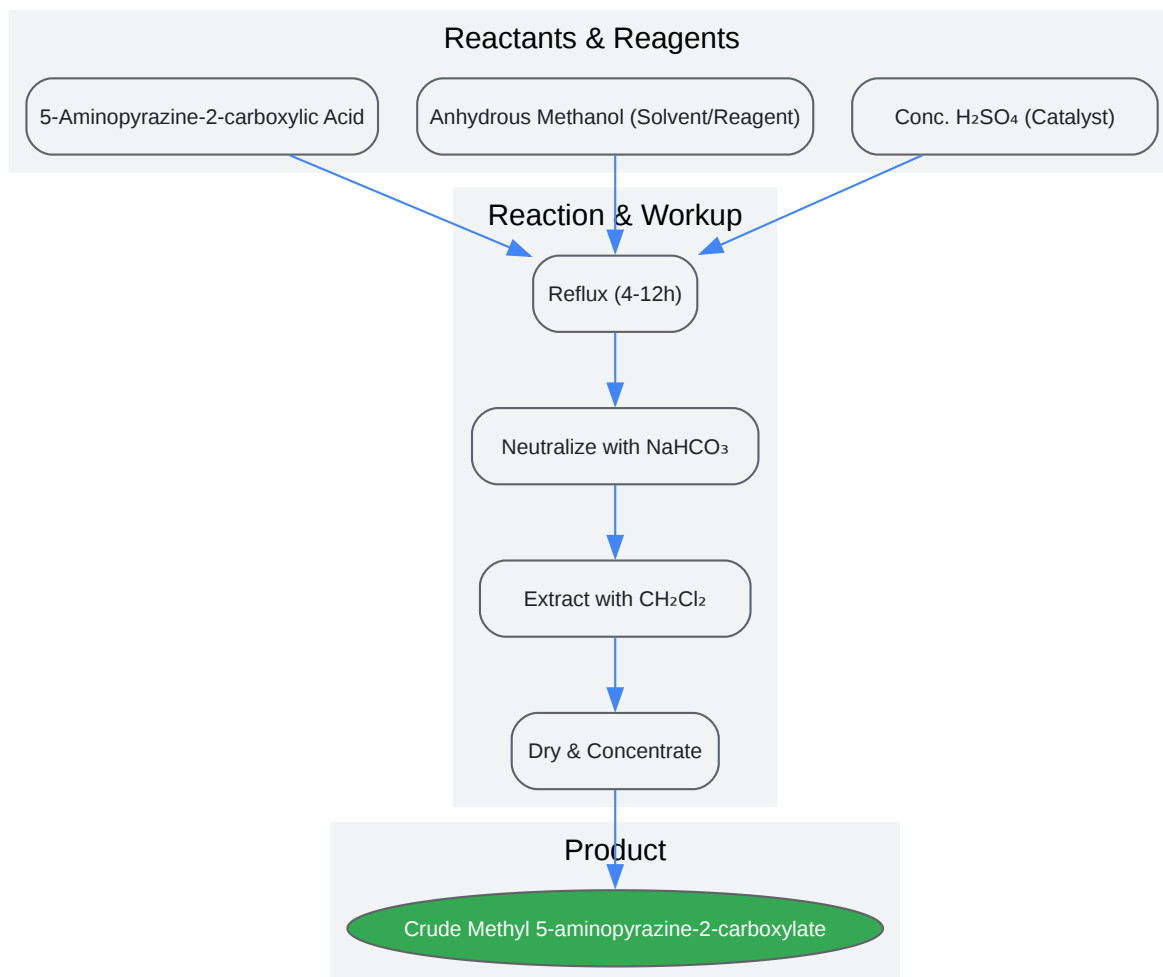
Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent of 5-aminopyrazine-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
- **Catalyst Addition:** Cool the mixture in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise to the stirring suspension.
- **Reflux:** Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
- **Quenching and Neutralization:** After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. Add

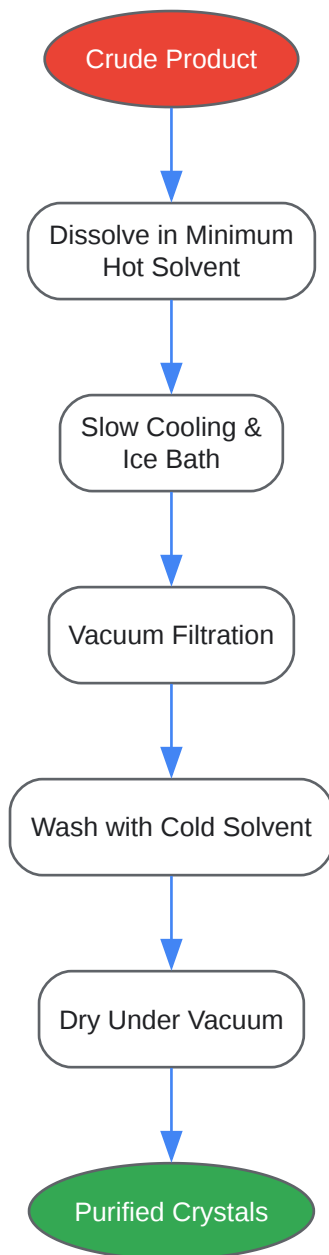
the solution carefully until gas evolution ceases and the pH is neutral or slightly basic (pH 7-8).

- **Extraction:** Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent such as dichloromethane or ethyl acetate.
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

## Synthesis Workflow for Methyl 5-aminopyrazine-2-carboxylate



## Purification Workflow



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